molecular formula C16H16Cl2N2 B8446760 3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)aniline

3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)aniline

Cat. No. B8446760
M. Wt: 307.2 g/mol
InChI Key: ITSVCLWKVUKMHH-UHFFFAOYSA-N
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Patent
US07241775B2

Procedure details

1.54 g (5.0 mmol) of enantiomer B of intermediate 1 were reacted with 1.1 equivalents of 4-nitrophenyl chloroformate in a similar manner to the method described in Example 6, intermediate 1 to obtain 1.87 g of the title compound.
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([Cl:12])[CH:11]=1)[CH2:8][N:7]([CH3:13])[CH2:6][CH:5]2[C:14]1[CH:19]=[CH:18][C:17]([C@@](O)([C@@H](O)[C@H](O)[C@H](O)CO)C(N)=O)=[CH:16][CH:15]=1.ClC(OC1C=CC([N+:43]([O-])=O)=CC=1)=O>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([Cl:12])[CH:11]=1)[CH2:8][N:7]([CH3:13])[CH2:6][CH:5]2[C:14]1[CH:19]=[C:18]([NH2:43])[CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(CN(CC2=C(C1)Cl)C)C1=CC=C(C=C1)[C@](C(=O)N)([C@H]([C@@H]([C@@H](CO)O)O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(CN(CC2=C(C1)Cl)C)C1=CC=C(C=C1)[C@](C(=O)N)([C@H]([C@@H]([C@@H](CO)O)O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(CN(CC2=C(C1)Cl)C)C=1C=C(C=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.87 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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